The synthesis of ARQ-761 involves several key steps to modify the structure of β-lapachone to improve its pharmacological properties. The compound is synthesized through a series of chemical reactions that enhance its solubility and stability. One notable method includes the use of high-performance liquid chromatography (HPLC) for purification and characterization of the compound .
The synthesis typically begins with the isolation of β-lapachone, followed by chemical modifications that may involve esterification or other functional group alterations to improve its solubility in physiological conditions. Detailed methods include liquid-liquid extraction techniques and chromatographic methods for purification .
ARQ-761's molecular structure is characterized by a naphthoquinone backbone similar to that of β-lapachone, with specific modifications that enhance its solubility profile. The molecular formula for ARQ-761 is , with a molecular weight of approximately 242.27 g/mol. The structural modifications primarily involve alterations to the hydroxyl groups and carbonyl functionalities that influence its reactivity and interaction with biological targets .
ARQ-761 undergoes significant chemical transformations upon administration. Once in the body, it is rapidly converted into β-lapachone, which then engages in redox cycling through enzymatic reduction facilitated by NQO1. This process generates reactive oxygen species (ROS), contributing to cytotoxic effects in cancer cells. The compound's stability in simulated gastric and intestinal fluids has been studied, showing that it maintains integrity under physiological conditions before conversion .
The mechanism of action for ARQ-761 centers on its activation by NQO1, leading to programmed necrosis in cancer cells. Upon reduction, β-lapachone generates ROS, which induce oxidative stress and DNA damage. This results in hyperactivation of poly(ADP-ribose) polymerase 1 (PARP1), depleting cellular NAD+ levels and causing energy failure within the cell. The subsequent loss of ATP leads to cell death, particularly in tumors expressing high levels of NQO1 .
ARQ-761 exhibits several notable physical and chemical properties:
These properties are critical for its therapeutic application, allowing for effective delivery and action within tumor environments .
ARQ-761 is primarily being explored for its potential as an anticancer agent in clinical settings. Its applications include:
Clinical trials are ongoing to assess its efficacy and safety profile, with initial studies indicating promising results in terms of tumor response rates .
ARQ-761 (a synthetic prodrug of β-lapachone) exerts tumor-selective cytotoxicity through bioreduction by NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme is overexpressed 5- to 200-fold in solid tumors (e.g., >80% of pancreatic and non-small cell lung cancers) compared to normal tissues [1] [3]. NQO1 catalyzes a futile redox cycle: it reduces ARQ-761 to its hydroquinone form, which rapidly auto-oxidizes back to the parent compound, consuming molecular oxygen and generating reactive oxygen species (ROS). This cycle repeats 60–120 times per minute, producing massive oxidative stress that triggers programmed necrosis (necroptosis) [3] [8]. Key features of this pathway include:
Table 1: NQO1 Expression in Solid Tumors
Tumor Type | NQO1 Elevation (Fold) | Prevalence (%) |
---|---|---|
Pancreatic Cancer | 100-fold | >85% |
NSCLC | 200-fold | >80% |
Breast Cancer | 10-fold | 60% |
Colorectal Cancer | 10-fold | 50% |
The NQO1-dependent redox cycle of ARQ-761 generates superoxide (O₂˙⁻) at ~120 moles per mole of drug within minutes [4] [8]. Superoxide dismutase (SOD) converts O₂˙⁻ to hydrogen peroxide (H₂O₂), which diffuses into the nucleus and causes oxidative DNA lesions. Cancer cells are particularly vulnerable due to:
Exogenous catalase abolishes ARQ-761-induced cell death, confirming H₂O₂ as the critical cytotoxic ROS [4]. The NQO1:catalase ratio is a key determinant of therapeutic selectivity: high ratios in tumors versus normal tissues create a favorable window for ARQ-761 efficacy [3] [8].
Hyperactivation of PARP1 is a direct consequence of ARQ-761-induced DNA damage. PARP1 consumes NAD⁺ to synthesize poly(ADP-ribose) (PAR) chains on nuclear proteins, leading to:
Table 2: Metabolic Consequences of PARP1 Hyperactivation
Parameter | Change Post-ARQ-761 | Timeframe | Rescue Mechanism |
---|---|---|---|
NAD⁺ Levels | ↓ >70% | 15–30 min | NQO1 inhibition |
ATP Pools | ↓ >90% | 1–2 h | PARP1 inhibitors |
PAR Polymer Formation | ↑ 20-fold | 30 min | Catalase addition |
ARQ-761 is a water-soluble prodrug optimized from β-lapachone to overcome clinical limitations:
Table 3: Redox Cycling Efficiency of NQO1-Bioactivatable Drugs
Compound | ROS Moles Generated per Mole Drug | Solubility | NQO1 Dependency |
---|---|---|---|
β-Lapachone | 60–80 | Low | Absolute |
ARQ 761 | 100–120 | High | Absolute |
Deoxynyboquinone | 90–110 | Moderate | Absolute |
Menadione | 20–40 | Moderate | Partial |
Key Insights:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: